molecular formula C26H27N5O2S B11248241 4-ethyl-N-(4-((4-methyl-6-(p-tolylamino)pyrimidin-2-yl)amino)phenyl)benzenesulfonamide

4-ethyl-N-(4-((4-methyl-6-(p-tolylamino)pyrimidin-2-yl)amino)phenyl)benzenesulfonamide

Cat. No.: B11248241
M. Wt: 473.6 g/mol
InChI Key: YPHIESNFOJGESY-UHFFFAOYSA-N
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Description

4-ETHYL-N-[4-({4-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-2-YL}AMINO)PHENYL]BENZENE-1-SULFONAMIDE is a complex organic compound that features a sulfonamide group, a pyrimidine ring, and multiple aromatic rings

Properties

Molecular Formula

C26H27N5O2S

Molecular Weight

473.6 g/mol

IUPAC Name

4-ethyl-N-[4-[[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]amino]phenyl]benzenesulfonamide

InChI

InChI=1S/C26H27N5O2S/c1-4-20-7-15-24(16-8-20)34(32,33)31-23-13-11-22(12-14-23)29-26-27-19(3)17-25(30-26)28-21-9-5-18(2)6-10-21/h5-17,31H,4H2,1-3H3,(H2,27,28,29,30)

InChI Key

YPHIESNFOJGESY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=NC(=CC(=N3)NC4=CC=C(C=C4)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ETHYL-N-[4-({4-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-2-YL}AMINO)PHENYL]BENZENE-1-SULFONAMIDE typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate amines and aldehydes under acidic or basic conditions.

    Sulfonation: The sulfonamide group is introduced by reacting the amine with sulfonyl chlorides under basic conditions.

    Coupling Reactions: The final step involves coupling the pyrimidine derivative with the aromatic sulfonamide through a series of cross-coupling reactions, such as Suzuki-Miyaura coupling, under palladium catalysis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Halogenation reagents like bromine or chlorine, and nucleophiles such as amines or alcohols, are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-ETHYL-N-[4-({4-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-2-YL}AMINO)PHENYL]BENZENE-1-SULFONAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism by which 4-ETHYL-N-[4-({4-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-2-YL}AMINO)PHENYL]BENZENE-1-SULFONAMIDE exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or activate the target, leading to downstream effects on cellular pathways. The exact pathways involved depend on the specific biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 4-METHYL-N-[4-({4-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-2-YL}AMINO)PHENYL]BENZENE-1-SULFONAMIDE
  • 4-ETHYL-N-[4-({4-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-2-YL}AMINO)PHENYL]BENZENE-1-SULFONAMIDE

Uniqueness

The uniqueness of 4-ETHYL-N-[4-({4-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-2-YL}AMINO)PHENYL]BENZENE-1-SULFONAMIDE lies in its specific structural features, such as the combination of the pyrimidine ring with the sulfonamide group and the ethyl substitution. These features confer unique chemical and biological properties, making it distinct from other similar compounds.

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